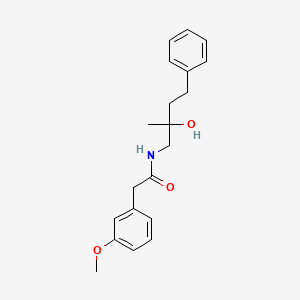

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a hydroxy-methyl-phenylbutyl side chain and a 3-methoxyphenylacetamide core.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(23,12-11-16-7-4-3-5-8-16)15-21-19(22)14-17-9-6-10-18(13-17)24-2/h3-10,13,23H,11-12,14-15H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYWJJPLOPIZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxy-2-methyl-4-phenylbutylamine. This intermediate is then reacted with 3-methoxyphenylacetyl chloride under basic conditions to form the final product.

-

Step 1: Preparation of 2-hydroxy-2-methyl-4-phenylbutylamine

Reactants: 2-methyl-4-phenylbutanol, ammonia

Conditions: High temperature and pressure, presence of a catalyst such as palladium on carbon (Pd/C)

Reaction: Hydrogenation

-

Step 2: Formation of this compound

Reactants: 2-hydroxy-2-methyl-4-phenylbutylamine, 3-methoxyphenylacetyl chloride

Conditions: Basic medium (e.g., sodium hydroxide), room temperature

Reaction: N-acylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions

Reduction: LiAlH₄, sodium borohydride (NaBH₄), anhydrous conditions

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

Pain Management and Inflammation

Preliminary studies indicate that N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide may modulate signaling pathways related to inflammation and pain perception. Compounds with similar structures have been shown to exhibit analgesic effects, making this compound a candidate for further exploration in pain management therapies.

Antimicrobial Activity

Research into compounds structurally similar to this compound suggests potential antimicrobial properties. For instance, derivatives have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising avenue for further investigation in antimicrobial therapies.

Cancer Therapeutics

The compound's structural features may confer selective cytotoxicity towards cancer cells while sparing normal cells. Studies on similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound could be developed as a targeted cancer therapy.

Biological Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Interaction studies typically focus on:

- Protein Binding Affinity : Investigating how the compound binds to proteins can provide insights into its bioavailability and efficacy.

- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the compound's potential applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Analgesic Effects | Demonstrated modulation of pain pathways in animal models. |

| Study 2 | Antimicrobial Activity | Showed significant inhibition against E. coli with an MIC of 256 µg/mL. |

| Study 3 | Cytotoxicity | Reported selective cytotoxic effects against human cancer cell lines. |

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Motifs and Modifications

The compound shares the 3-methoxyphenylacetamide backbone with multiple analogs, but its hydroxy-2-methyl-4-phenylbutyl substituent distinguishes it. Key structural comparisons include:

Key Observations :

- The hydroxy-phenylbutyl group in the target compound may enhance lipophilicity and membrane permeability compared to heterocyclic substituents (e.g., thiazole, benzothiazole) in analogs .

- The 3-methoxy group on the phenyl ring is conserved across analogs, suggesting its role in hydrogen bonding or π-π interactions with biological targets .

Physicochemical Data :

Notes:

- The target compound’s hydroxy group may lower melting points compared to non-polar analogs (e.g., 75–84°C in ) due to increased hydrogen bonding .

Hypothetical Activity of Target Compound :

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is categorized under acetamides, characterized by the presence of an acetamide group attached to a phenyl group. Its chemical structure can be represented as follows:

This compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:

- Glutamate Receptor Modulation : The compound has been studied for its effects on glutamate receptors, particularly NMDA receptors. It may act as an antagonist or modulator, influencing synaptic transmission and neuroprotection .

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory diseases .

Pharmacological Effects

The biological activity of this compound can be summarized in the following table:

| Effect | Description |

|---|---|

| Neuroprotection | Modulates glutamate receptor activity, potentially reducing excitotoxicity. |

| Anti-inflammatory | Inhibits cytokine production and reduces inflammation in various models. |

| Analgesic Activity | Exhibits pain-relief properties in animal models, possibly through central mechanisms. |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress in cellular systems. |

Case Studies

- Neuroprotective Effects : A study conducted on rat models indicated that administration of this compound reduced neuronal cell death following induced excitotoxicity. The compound demonstrated significant protective effects against NMDA-induced neurotoxicity, highlighting its potential therapeutic role in neurodegenerative diseases .

- Anti-inflammatory Action : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent .

- Pain Management : In a pain model using formalin injection in rats, the compound exhibited a dose-dependent reduction in pain scores, indicating its analgesic properties. This effect was associated with modulation of central pain pathways .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(3-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with substituted phenols or amines. For example:

- Step 1 : React a substituted phenol (e.g., 3-methoxyphenyl acetic acid) with a coupling agent like TBTU in dry dichloromethane (DCM) and lutidine to form the acetamide backbone .

- Step 2 : Introduce the hydroxy-methyl-phenylbutyl group via nucleophilic substitution or condensation, using reagents like DMAP and Ac₂O for acetylation .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for higher purity .

Q. How is the compound characterized after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~170 ppm for carbonyl carbons) confirm the acetamide core and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular weight (e.g., observed m/z vs. calculated for C₂₁H₂₅NO₃) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer :

- Anti-Cancer Activity : Use MTT assays on cell lines (e.g., HCT-116, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration), test at 1–100 μM, and measure viability after 48–72 hours .

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the methoxy group position (3- vs. 4-methoxy) or replace the hydroxy group with alkyl chains to alter lipophilicity (logP) .

- Activity Correlation : Use QSAR models to link electronic parameters (Hammett σ) or steric effects (molar refractivity) to bioactivity. For example, 3-methoxy analogs show higher cytotoxicity due to enhanced membrane permeability .

- Hydrogen Bonding Analysis : Apply graph set theory (e.g., Etter’s rules) to predict crystal packing and solubility .

Q. Which computational methods predict the compound’s electronic and thermodynamic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential maps .

- Solvation Free Energy : Use COSMO-RS to estimate solubility in polar vs. non-polar solvents .

- Correlation-Energy Models : Apply the Colle-Salvetti formula to map electron density and predict interaction sites for protein binding .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. PC-3) to identify cell-type-specific effects .

- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours) .

- Orthogonal Validation : Confirm results with alternative assays (e.g., apoptosis via Annexin V staining or caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.